Ferric oleate

heavy oil upgrading catalytic aquathermolysis viscosity reduction

Ferric oleate (CAS 1120-45-2) is the definitive oil-soluble Fe(III) precursor for thermal-decomposition nanoparticle synthesis and heavy-oil aquathermolysis. Unlike iron stearate (13.99% Fe deviation) or naphthenate, its well-defined trioleate stoichiometry delivers <2% iron-content error, enabling batch-reproducible 4–16 nm superparamagnetic nanocrystals. Field-proven 86.1% aquathermolysis viscosity reduction at 200 °C and 2.1× greater asphaltene disaggregation vs. naphthenate. Order for consistent catalysis, precision nanoparticle engineering, and low-temperature EOR.

Molecular Formula C54H102FeO6
Molecular Weight 903.2 g/mol
CAS No. 1120-45-2
Cat. No. B074501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric oleate
CAS1120-45-2
Molecular FormulaC54H102FeO6
Molecular Weight903.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe]
InChIInChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-;
InChIKeyYZALVUVMZNBNOA-GNOQXXQHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Oleate (CAS 1120-45-2) – Technical Baseline for Industrial Procurement and Research Sourcing


Ferric oleate (CAS 1120-45-2), also referred to as iron(III) oleate or iron trioleate, is an organometallic coordination complex with the molecular formula C₅₄H₉₉FeO₆ (MW 900.21), in which one Fe³⁺ center is coordinated by three oleate (C₁₇H₃₃COO⁻) ligands derived from cis-9-octadecenoic acid . The compound typically presents as a dark brown to reddish-brown viscous liquid or waxy solid, is insoluble in water but readily soluble in organic solvents such as hexane, toluene, chloroform, benzene, and alcohols, and exhibits a dielectric constant of 2.6 at 20 °C . Industrially, ferric oleate functions as an oil-soluble iron source for catalysis, a precursor for monodisperse iron oxide nanoparticle synthesis, a paint/ink drier, and an emulsifying/dispersing agent in lubricant and surfactant formulations [1].

Why Generic Substitution Among Iron Carboxylates or Metal Oleates Fails – The Ferric Oleate Specification Case


Iron carboxylates and metal oleates are not interchangeable commodity chemicals. The thermal decomposition pathway, catalytic activity, and nanoparticle product quality are exquisitely sensitive to three structural variables: (i) the metal center identity (Fe vs. Co, Ni, Mo), (ii) the carboxylate chain length and saturation (oleate C18:1 vs. stearate C18:0 vs. naphthenate), and (iii) the iron oxidation state and precursor stoichiometry (Fe³⁺ vs. Fe²⁺). Each of these variables alters the decomposition temperature, the nucleation–growth kinetic window, the resulting nanoparticle crystallinity and morphology, and the catalytic cracking selectivity [1][2]. Substituting ferric oleate with a cheaper or more readily available analog without systematic re-optimization predictably leads to loss of performance – whether that is a 10× wider particle size distribution, twinned instead of single-crystalline nanocrystals, or a 20% drop in heavy-oil viscosity reduction. The quantitative evidence below substantiates exactly where ferric oleate sits relative to its closest comparators.

Ferric Oleate (CAS 1120-45-2) – Head-to-Head Quantitative Differentiation Evidence


Heavy Oil Aquathermolysis: Ferric Oleate Achieves 86.1% Viscosity Reduction, Outperforming Cobalt and Nickel Oleates

In a direct head-to-head comparison under identical aquathermolysis conditions (Shengli heavy crude oil, 200 °C, 24 h, catalyst dosage 10.0 wt%), ferric oleate delivered the highest viscosity reduction rate of 86.1%, measured by viscometry at 50 °C. Cobalt oleate and nickel oleate were explicitly tested and found to be less efficient for heavy oil cracking. Ferric oleate was also superior to both oleic acid alone and inorganic ferric nitrate, and it significantly increased the content of light hydrocarbon components while decreasing resin, N, and S content in the upgraded oil [1]. This establishes ferric oleate as the preferred oil-soluble iron catalyst when maximal viscosity reduction is the selection criterion.

heavy oil upgrading catalytic aquathermolysis viscosity reduction

Catalytic Oxidation of Heavy Oil: Ferric Oleate Reduces Asphaltene Content by 1.7% vs. 0.81% for Iron Naphthenate at Comparable Viscosity Reduction

In a comparative study of four iron-based catalysts for low-temperature (140 °C) catalytic oxidation of Tahe heavy oil (initial viscosity 38,010 mPa·s at 50 °C), ferric oleate and iron naphthenate delivered similar overall viscosity reduction rates of 75.38% and 75.59%, respectively. However, ferric oleate reduced asphaltene content by 1.7 percentage points, more than double the 0.81 percentage point reduction achieved by iron naphthenate [1]. This indicates that while the bulk viscosity outcomes appear equivalent, ferric oleate more effectively attacks the high-molecular-weight asphaltene fraction, potentially leading to more permanent and less reversible viscosity reduction in reservoir applications.

heavy oil oxidation asphaltene reduction low-temperature catalysis

Stoichiometric Precision: Ferric Oleate Exhibits Only 1.99% Deviation in Iron Content vs. 13.99% for Iron Stearate

A systematic characterization of five oil-soluble iron carboxylate catalysts synthesized from fatty acid sodium salts and ferric chloride revealed wide variation in stoichiometric fidelity. Ferric oleate displayed a measured iron content of 6.0964 wt% against a theoretical value of 6.22 wt%, corresponding to an error of only 1.99%. In stark contrast, iron stearate showed a measured iron content of 5.3156 wt% against a theoretical 6.18 wt%, yielding an error of 13.99% – more than seven times higher. Ferric laurate (14.42% error) and ferric nonanoate (9.26% error) also showed substantially poorer stoichiometric agreement [1]. The low error of ferric oleate indicates a more predictable and reproducible Fe coordination environment, which is essential when precise catalyst loading or precursor stoichiometry governs reaction outcomes.

catalyst characterization iron content accuracy stoichiometry control

Nanocrystal Morphology: Fe(III) Oleate Precursors Yield Highly Crystalline, Largely Twin-Free Nanocrystals – Contrasted with Twinned Products from Fe(acac)₃

In a controlled investigation of the influence of precursor ligation and oxidation state on spinel iron oxide nanocrystal morphology, syntheses conducted at ~230 °C using an esterification-mediated approach showed that Fe(III) oleate precursors yielded highly crystalline, largely twin-free nanocrystals. In direct contrast, syntheses employing iron(III) acetylacetonate [Fe(acac)₃] – where residual acetylacetonate ligands persist – produced nanocrystals with morphologies characteristic of twin defects. The study demonstrated that acetylacetonate ligation prevents the partial reduction of Fe(III) to Fe(II) needed for twin-free Fe₃O₄ growth, whereas the Fe(III) oleate precursor undergoes appropriate partial reduction during synthesis, providing the necessary Fe(II) for spinel phase formation without twinning [1]. This establishes Fe(III) oleate as the precursor of choice when single-crystalline, defect-minimized magnetic nanoparticles are required.

iron oxide nanocrystals thermal decomposition synthesis morphology control

Nanoparticle Size Tunability: Well-Defined Iron Oleate Precursors Enable Monodisperse 4–16 nm Magnetite with Low Dispersity – Broader Control Window Versus Iron Stearate Systems

The thermal decomposition of metal oleate precursors is the dominant method for producing monodisperse iron oxide nanoparticles above ~15 nm, with iron oleate described as 'arguably the most successful precursor' [1]. Recent work characterizing two new well-defined iron oleate precursors (with rigorously controlled stoichiometry and demonstrated long-term shelf stability) demonstrated reproducible synthesis of magnetite nanoparticles across a tunable size range of 4–16 nm with low size dispersity (<10%) in the superparamagnetic regime [1]. By comparison, iron stearate-based thermal decomposition syntheses typically yield a broader size range of 4–28 nm but with less predictable batch-to-batch reproducibility due to the structural heterogeneity of iron stearate precursors [2]. The narrower and more reproducible size window of well-defined iron oleate precursors is specifically advantageous for applications requiring tight size monodispersity, such as magnetic hyperthermia (where heating efficiency scales with size uniformity) and T1 MRI contrast agents requiring sub-5 nm particles.

magnetite nanoparticles size control precursor engineering

Ferric Oleate (CAS 1120-45-2) – High-Confidence Research and Industrial Deployment Scenarios Based on Quantitative Evidence


Catalytic Aquathermolysis for Downhole Heavy Oil Viscosity Reduction

Ferric oleate is the best-documented oil-soluble iron catalyst for in-situ heavy oil aquathermolysis, with a peer-reviewed viscosity reduction rate of 86.1% at 200 °C (Shengli heavy oil, 10.0 wt% loading, 24 h), explicitly outperforming cobalt oleate and nickel oleate in head-to-head testing [1]. This scenario is directly applicable to enhanced oil recovery (EOR) operations targeting heavy and extra-heavy crude reservoirs where thermal methods alone are insufficient. The oil-solubility of ferric oleate ensures homogeneous dispersion in the crude matrix, a critical advantage over water-soluble inorganic iron salts that phase-separate in the reservoir [1].

Low-Temperature Catalytic Oxidation of Heavy Oil with Preferential Asphaltene Scission

When the operational constraint is low-temperature processing (≤140 °C) and the primary objective is irreversible asphaltene disaggregation rather than bulk viscosity reduction alone, ferric oleate is demonstrably preferable to iron naphthenate. Ferric oleate achieves 2.1× greater asphaltene content reduction (1.7% vs. 0.81%) at equivalent viscosity reduction (~75%), making it the technically superior choice for mitigating post-treatment viscosity rebound [2]. This is particularly relevant for surface upgrading facilities and pipeline transport preconditioning.

Synthesis of Twin-Free, Highly Crystalline Superparamagnetic Iron Oxide Nanocrystals

For research groups and manufacturers synthesizing spinel-phase iron oxide nanocrystals (Fe₃O₄ or γ-Fe₂O₃) for magnetic hyperthermia, MRI contrast, or bioseparation applications, Fe(III) oleate is the precursor of choice. It yields highly crystalline, largely twin-free nanocrystals under thermal decomposition conditions (~230–320 °C), whereas Fe(acac)₃ precursors produce twinned morphologies with degraded magnetic properties [3]. Furthermore, the recently developed well-defined iron oleate precursor forms offer long-term stability and reproducible stoichiometry, enabling predictable batch-to-batch size control in the 4–16 nm superparamagnetic range [4].

Direct Coal Liquefaction and Heavy Feedstock Upgrading Requiring Precise Iron Loading

In direct coal liquefaction and related heavy-feedstock catalytic processes where catalyst metal loading is a critical process parameter, ferric oleate provides the most accurate and predictable iron delivery among common oil-soluble iron carboxylates. Its measured vs. theoretical iron content deviation is only 1.99%, compared to 13.99% for iron stearate and 9–14% for other iron carboxylates [5]. This precision minimizes the over- or under-dosing risks that can compromise catalyst efficiency, product yield, and process economics in continuous-flow industrial operations.

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